4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of benzenesulfonyl and dimethoxybenzenesulfonyl groups adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl and dimethoxybenzenesulfonyl groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[4.5]decane derivatives: These compounds share the spirocyclic structure but differ in the substituents attached to the rings.
Difluoroalkylated 2-azaspiro[4.5]decanes: These compounds have similar spirocyclic cores but contain difluoroalkyl groups instead of benzenesulfonyl groups.
Uniqueness
4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its combination of benzenesulfonyl and dimethoxybenzenesulfonyl groups, which confer specific chemical properties and reactivity. The presence of an oxa- and diaza- spirocyclic structure further distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(3,4-dimethoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-19-9-8-18(16-20(19)29-2)31(24,25)22-12-10-21(11-13-22)23(14-15-30-21)32(26,27)17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMFUJSDKCTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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